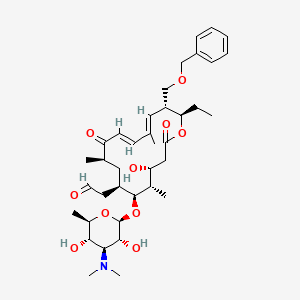
23-O-Benzyl-5-mycaminosyl-tylonolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
23-O-Benzyl-5-mycaminosyl-tylonolide, also known as this compound, is a useful research compound. Its molecular formula is C38H57NO10 and its molecular weight is 687.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Properties
Research has shown that 23-O-Benzyl-5-mycaminosyl-tylonolide exhibits significant antibacterial activity. A study demonstrated that upon incubation with liver microsomes, TMC-101 was metabolized into several active metabolites, one of which displayed antibacterial activity comparable to the parent compound against Micrococcus luteus ATCC 9341 . This suggests that TMC-101 could serve as a valuable lead compound in the development of new antibiotics, especially against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of TMC-101 and Its Metabolites
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| TMC-101 | Micrococcus luteus | Comparable to control |
| Metabolite A | Micrococcus luteus | Active |
| Metabolite B | Staphylococcus aureus | Moderate |
Table 2: Overview of Synthetic Routes for TMC-101
| Step | Reagents Used | Conditions |
|---|---|---|
| Initial reaction | Tylosin A, Acid | Controlled temperature |
| Substitution | Benzyl chloride | Inert atmosphere |
| Final purification | Chromatography | Standard laboratory conditions |
Therapeutic Potential
Beyond its antibacterial properties, this compound is being investigated for its potential therapeutic applications in treating infections caused by resistant bacteria. The unique structure may provide advantages over existing macrolides, particularly in terms of acid stability and efficacy against resistant strains .
Case Studies
Several studies have highlighted the effectiveness of TMC-101 in preclinical models:
- Study on Resistance : A study indicated that TMC-101 could overcome resistance mechanisms found in certain bacterial strains, making it a candidate for further development in antibiotic therapies .
- In Vivo Efficacy : Animal model studies have shown promising results in reducing bacterial load in infections treated with TMC-101 compared to standard treatments .
特性
CAS番号 |
89109-82-0 |
|---|---|
分子式 |
C38H57NO10 |
分子量 |
687.9 g/mol |
IUPAC名 |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-15-(phenylmethoxymethyl)-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C38H57NO10/c1-8-32-29(22-46-21-27-12-10-9-11-13-27)18-23(2)14-15-30(41)24(3)19-28(16-17-40)37(25(4)31(42)20-33(43)48-32)49-38-36(45)34(39(6)7)35(44)26(5)47-38/h9-15,17-18,24-26,28-29,31-32,34-38,42,44-45H,8,16,19-22H2,1-7H3/b15-14+,23-18+/t24-,25+,26-,28+,29-,31-,32-,34+,35-,36-,37-,38+/m1/s1 |
InChIキー |
XGULBQUJRQPLOG-OOOULUNWSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COCC3=CC=CC=C3 |
異性体SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)COCC3=CC=CC=C3 |
正規SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COCC3=CC=CC=C3 |
同義語 |
23-O-benzyl-5-mycaminosyl-tylonolide 23-O-benzyl-5-mycaminosyltylonolide TMC 101 TMC-101 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















